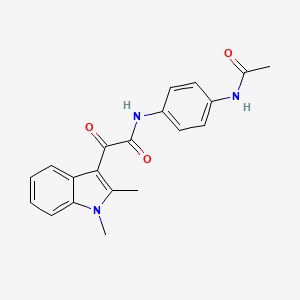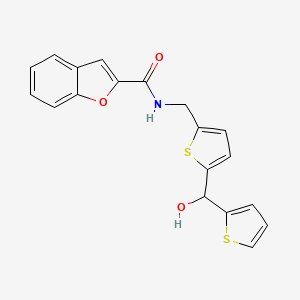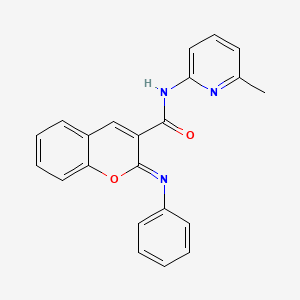
(2Z)-N-(6-metilpiridin-2-il)-2-(fenilimino)-2H-cromo-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive smell .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Aplicaciones Científicas De Investigación
- ENAH11E04443 ha demostrado ser prometedor como un posible agente anticancerígeno. Los investigadores han explorado sus efectos en líneas celulares cancerosas, particularmente en la inhibición de la proliferación celular y la inducción de apoptosis. Los estudios mecanísticos sugieren que puede interferir con las vías de señalización clave involucradas en la progresión del cáncer .
- La inflamación juega un papel crucial en diversas enfermedades. Los estudios han investigado los efectos antiinflamatorios de ENAH11E04443. Parece modular los mediadores inflamatorios, como las citocinas y las quimiocinas, convirtiéndolo en un candidato para afecciones como la artritis reumatoide y las enfermedades inflamatorias intestinales .
- Los trastornos neurodegenerativos, como las enfermedades de Alzheimer y Parkinson, se caracterizan por el daño neuronal. ENAH11E04443 ha sido estudiado por sus posibles propiedades neuroprotectoras. Puede mejorar la supervivencia neuronal, reducir el estrés oxidativo y mitigar la neuroinflamación .
- El compuesto exhibe actividad antimicrobiana contra varios patógenos. Los investigadores han explorado su eficacia contra bacterias, hongos e incluso algunas cepas resistentes a los medicamentos. Esto lo hace relevante para el desarrollo de nuevos agentes antimicrobianos .
- ENAH11E04443 interactúa con enzimas específicas, incluidas las quinasas y las proteasas. Se ha investigado como un posible inhibidor enzimático, lo que podría tener implicaciones en el descubrimiento de fármacos y la medicina personalizada .
- Más allá de sus aplicaciones biológicas, ENAH11E04443 muestra propiedades fotofísicas interesantes. Los investigadores han estudiado su comportamiento de fluorescencia, que podría ser útil en aplicaciones de imagen o como una sonda para procesos celulares .
Propiedades Anticancerígenas
Actividad Antiinflamatoria
Efectos Neuroprotectores
Actividad Antimicrobiana
Inhibición Enzimática
Propiedades Fotofísicas
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-8-7-13-20(23-15)25-21(26)18-14-16-9-5-6-12-19(16)27-22(18)24-17-10-3-2-4-11-17/h2-14H,1H3,(H,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDSPEHLHQTWGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
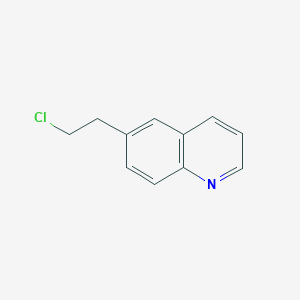
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenyl-1-ethanone](/img/structure/B2403004.png)
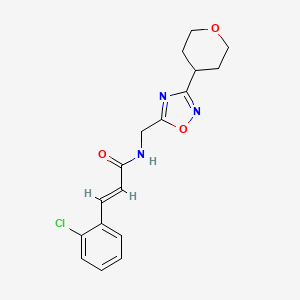
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2403006.png)
![2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2403007.png)

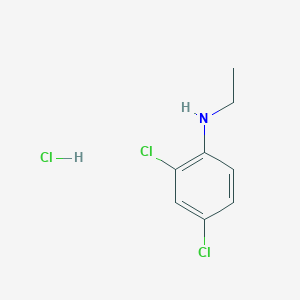
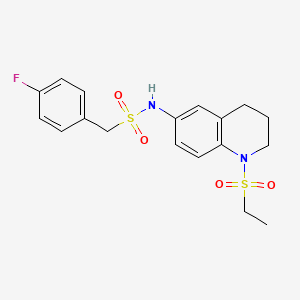
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2403013.png)
![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)
![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)
